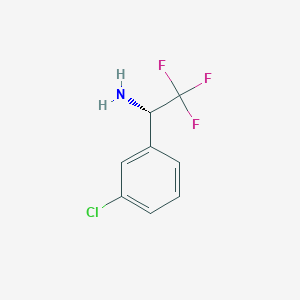

(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, density, and reactivity .Scientific Research Applications

Asymmetric Syntheses

(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine has applications in asymmetric syntheses. A study detailed the synthesis of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds, highlighting the compound's utility in producing diastereomerically enriched adducts (Truong, Ménard, & Dion, 2007).

Solvolysis Rate Studies

Another research explored the solvolysis rates of various 2,2,2-trifluoro-1-(3-chlorophenyl)ethyl compounds, demonstrating the influence of substituents on these rates. This study helps in understanding the compound's reactivity and interaction with other substances (Fujio, Morimoto, Kim, & Tsuno, 1997).

Building Blocks in Organic Synthesis

The compound is used as a building block in organic synthesis. A study presented the efficient reactivity of N-acyl-1-chloro-2,2,2-trifluoroethylamines with various carbon-nucleophiles, showcasing its versatility in synthesizing diverse organic compounds (Tanaka, Ishiguro, & Mitsuhashi, 1993).

Polymer Synthesis

This chemical is also significant in the synthesis of polymers. One study reported the synthesis of novel fluorine-containing polyimides using this compound, highlighting its role in creating materials with good thermal stability and mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Environmental Analytical Chemistry

In environmental analytical chemistry, the compound's derivatives are used for the derivatization of carboxylic acids to facilitate their detection using techniques like gas chromatography and electron capture detection (Ford, Burns, & Ferry, 2007).

Fluorination Studies

The compound plays a role in fluorination studies, such as in the fluoride ion-catalyzed defluorination of certain compounds, indicating its utility in chemical transformations involving fluorine atoms (Nakamura & Uneyama, 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1S)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKRJAXYSCHDKI-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468381.png)

![1-Acetyl-4-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B2468386.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-phenylacetamide](/img/structure/B2468387.png)

![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2468397.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2468401.png)

![3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468402.png)